molecular formula C11H22N4 B11729722 [2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11729722
M. Wt: 210.32 g/mol
InChI Key: IWIJZUMMSNEXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both a pyrazole ring and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can be achieved through a multi-step process:

    Formation of the pyrazole ring: This can be done by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.

    Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the dimethylaminoethyl group: This can be achieved by reacting the alkylated pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.

    Reduction: Reduction reactions can target the pyrazole ring or the dimethylaminoethyl group.

    Substitution: Both the pyrazole ring and the dimethylaminoethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the dimethylaminoethyl group.

    Reduction: Reduced forms of the pyrazole ring or the dimethylaminoethyl group.

    Substitution: Halogenated derivatives of the pyrazole ring or the dimethylaminoethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development:

    Therapeutic Agents: It may have therapeutic properties for treating certain conditions.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be employed in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
  • 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
  • 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The presence of the isopropyl group in 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine distinguishes it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique compound with specific applications and properties.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-10(2)15-11(5-6-13-15)9-12-7-8-14(3)4/h5-6,10,12H,7-9H2,1-4H3

InChI Key

IWIJZUMMSNEXCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.